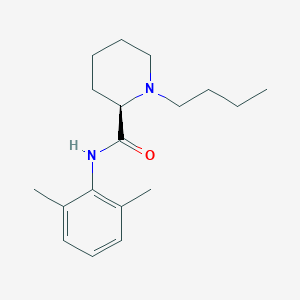

(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as dextrobupivacaine. The molecule belongs to the amino-amide local anesthetic family, specifically classified within the n-alkyl substituted pipecoloxylidide group. Alternative nomenclature includes the protonated form, dextrobupivacaine(1+), which represents the conjugate acid state commonly encountered in pharmaceutical formulations.

The compound's systematic naming reflects its stereochemical configuration at the C-2 position of the piperidine ring, where the R-configuration designates the absolute stereochemistry according to Cahn-Ingold-Prelog priority rules. This stereochemical designation is critical for distinguishing dextrobupivacaine from its enantiomeric counterpart, levobupivacaine, which possesses the S-configuration at the same chiral center. The complete IUPAC designation incorporates both the stereochemical descriptor and the systematic structural description, ensuring unambiguous identification of this specific enantiomer within the broader family of bupivacaine-related compounds.

The nomenclature system also accommodates various salt forms and ionization states of the compound. In physiological conditions, dextrobupivacaine typically exists as the protonated species due to the basic nature of the piperidine nitrogen, resulting in the cationic form designated as dextrobupivacaine(1+). This ionization behavior significantly influences the compound's pharmacokinetic properties and interaction with biological targets, particularly voltage-gated sodium channels in nerve membranes.

Molecular Formula and Stereochemical Configuration

The molecular formula of dextrobupivacaine is C₁₈H₂₈N₂O, with a molecular weight of 288.435 g/mol in its neutral form. When protonated, the compound adopts the formula C₁₈H₂₉N₂O⁺ with a corresponding molecular weight of 289.4 g/mol. This molecular composition reflects the presence of eighteen carbon atoms arranged in a complex framework comprising a piperidine ring system substituted with both butyl and carboxamide functional groups, along with the characteristic 2,6-dimethylphenyl moiety that contributes to the compound's pharmacological activity.

The stereochemical configuration centers on the C-2 position of the piperidine ring, where dextrobupivacaine exhibits the R-configuration. This absolute stereochemistry can be represented using various notational systems, including the R/S designation based on Cahn-Ingold-Prelog priority rules, or the older d/l notation indicating dextrorotatory optical activity. The stereochemical integrity of this center is crucial for the compound's biological activity, as enantiomeric forms of bupivacaine demonstrate markedly different pharmacological profiles.

The three-dimensional molecular structure of dextrobupivacaine features a piperidine ring in a chair conformation, with the carboxamide substituent occupying an equatorial position to minimize steric interactions. The butyl chain extends from the nitrogen atom in a linear fashion, while the 2,6-dimethylphenyl group maintains a specific spatial orientation that optimizes binding to sodium channel receptors. This conformational arrangement directly influences the compound's ability to interact with target proteins and contributes to its stereoselective pharmacological effects.

Crystallographic Data and X-Ray Diffraction Analysis

Crystallographic analysis of bupivacaine compounds has provided essential structural information, although specific crystal structure data for pure dextrobupivacaine remains limited in the literature. However, comprehensive studies of racemic bupivacaine and its individual enantiomers have yielded valuable insights into the solid-state properties of these compounds. The crystal structure of free-base bupivacaine has been successfully determined using powder X-ray diffraction techniques, revealing important details about molecular packing and intermolecular interactions.

X-ray diffraction analysis of bupivacaine compounds demonstrates that the molecules adopt specific conformations in the crystalline state that may differ from their solution or biologically active conformations. The piperidine ring consistently maintains a chair conformation, with substituents adopting positions that minimize steric clashes and optimize crystal packing efficiency. The carboxamide group participates in hydrogen bonding networks that stabilize the crystal lattice, while the aromatic 2,6-dimethylphenyl group engages in π-π stacking interactions with neighboring molecules.

Comparative crystallographic studies of different bupivacaine salt forms have revealed polymorphic behavior, particularly evident in levobupivacaine hydrochloride preparations. These studies identified multiple crystal forms, including several anhydrous polymorphs and a monohydrate form, each exhibiting distinct thermal and stability characteristics. The polymorphic behavior suggests that dextrobupivacaine likely exhibits similar solid-state diversity, although systematic studies of pure dextrobupivacaine polymorphs remain to be conducted.

The powder diffraction patterns of bupivacaine compounds show characteristic reflections that can be used for polymorph identification and quality control purposes. These diffraction fingerprints are particularly valuable for pharmaceutical applications, where crystal form control directly impacts dissolution behavior, bioavailability, and stability. The development of analytical methods based on X-ray powder diffraction has enabled rapid identification of different crystal forms and detection of phase transitions under various storage conditions.

Comparative Structural Analysis with Bupivacaine Enantiomers

The structural comparison between dextrobupivacaine and levobupivacaine reveals that these enantiomers are non-superimposable mirror images with identical molecular formulas but opposite stereochemical configurations at the C-2 position of the piperidine ring. This fundamental structural relationship results in identical physical properties such as melting point, solubility, and spectroscopic characteristics, while producing markedly different biological activities and pharmacological profiles.

Stereoselective binding studies have demonstrated that dextrobupivacaine exhibits enhanced affinity for cardiac sodium channels compared to levobupivacaine. The R(+)-enantiomer shows superior potency in blocking sodium channel currents, with experimental data indicating a 72±2% block versus 58±3% for the S(-)-enantiomer under identical conditions. This differential binding affinity correlates with the faster association kinetics observed for dextrobupivacaine, characterized by a time constant of 1.84±0.16 seconds compared to 2.56±0.26 seconds for levobupivacaine.

The voltage dependence of sodium channel availability demonstrates another critical difference between the enantiomers. Dextrobupivacaine induces a larger shift in the voltage dependence curve compared to levobupivacaine, with shifts of 37±2 mV versus 30±2 mV respectively. This enhanced voltage-dependent inhibition contributes to the greater cardiac toxicity associated with the R(+)-enantiomer and explains the clinical preference for levobupivacaine in applications where cardiovascular safety is paramount.

Molecular modeling studies have attempted to rationalize these stereoselective differences in terms of three-dimensional structural features and binding site interactions. The R-configuration of dextrobupivacaine appears to optimize complementary interactions with the sodium channel binding site, resulting in enhanced binding affinity and altered kinetic parameters. These structural insights have proven invaluable for understanding the mechanisms underlying bupivacaine cardiotoxicity and have informed the development of safer local anesthetic alternatives.

The comparative analysis extends to metabolic pathways, where both enantiomers undergo similar biotransformation processes but may exhibit differential rates of metabolism. The structural similarities ensure that both compounds are metabolized primarily through N-dealkylation and aromatic hydroxylation pathways, although stereoselective metabolism could potentially contribute to differences in pharmacokinetic profiles between the two enantiomers.

Properties

IUPAC Name |

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317009 | |

| Record name | (+)-Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-45-9 | |

| Record name | (+)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine, D(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPIVACAINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O5OYF58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(2R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, commonly known as dextrobupivacaine , is a local anesthetic derived from bupivacaine. This compound has gained attention due to its enhanced safety profile and efficacy in clinical applications. This article explores its biological activity, mechanisms of action, comparative efficacy, and relevant case studies.

- Molecular Formula : C₁₈H₂₈N₂O

- Molecular Weight : 288.43 g/mol

- Melting Point : 136-137°C

- Boiling Point : 430.65°C (estimated)

- Density : 1.0238 (estimated)

- pKa : 14.85 ± 0.70 (predicted)

Dextrobupivacaine exhibits potent local anesthetic activity primarily through the blockade of voltage-gated sodium channels in nerve cells. This action inhibits the propagation of pain signals along peripheral nerves, effectively providing anesthesia during surgical procedures. The compound's ability to block sodium currents is concentration-dependent, with significant effects observed at concentrations as low as 200 nM .

Comparative Efficacy and Safety Profile

Compared to its racemic counterpart bupivacaine, dextrobupivacaine demonstrates a significantly improved safety profile. Key advantages include:

- Reduced Central Nervous System Toxicity : Dextrobupivacaine has a lower incidence of neurotoxic effects.

- Lower Cardiotoxicity : Studies indicate that it poses less risk to cardiac function than bupivacaine, making it safer for use in patients with pre-existing heart conditions .

Comparison with Other Local Anesthetics

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bupivacaine | C₁₈H₂₈N₂O | Racemic mixture; higher toxicity than dextrobupivacaine |

| Levobupivacaine | C₁₈H₂₈N₂O | S-enantiomer of bupivacaine; lower toxicity |

| Ropivacaine | C₁₇H₂₆N₂O | Less cardiotoxic; used for regional anesthesia |

| Prilocaine | C₁₃H₂₀N₂O | Shorter duration; less potent than bupivacaine |

Clinical Applications

Dextrobupivacaine is primarily utilized for:

- Surgical Anesthesia : Effective in various surgical settings, including orthopedic and dental procedures.

- Regional Anesthesia : Used in nerve blocks due to its favorable pharmacokinetics and reduced toxicity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety of dextrobupivacaine:

-

Efficacy in Pain Management :

- A clinical trial demonstrated that dextrobupivacaine provided superior pain relief compared to bupivacaine in patients undergoing orthopedic surgery. Patients reported a significant reduction in pain scores post-operatively when treated with dextrobupivacaine.

- Safety in Cardiac Patients :

- Neurotoxicity Assessment :

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H28N2O

- Molecular Weight : 288.4 g/mol

- CAS Number : 27262-45-9

- IUPAC Name : (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Dextrobupivacaine is the (R)-(+)-enantiomer of bupivacaine, a widely used local anesthetic. Its unique stereochemistry contributes to its specific pharmacological effects and lower cardiotoxicity compared to its racemic counterpart .

Local Anesthesia

Dextrobupivacaine is primarily utilized in local anesthesia for various surgical and medical procedures. Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, preventing the propagation of action potentials and leading to localized loss of sensation. This property makes it suitable for:

- Dental Procedures : Used for nerve blocks and infiltration anesthesia in dental surgeries.

- Regional Anesthesia : Effective in epidural and spinal anesthesia for lower limb surgeries.

- Postoperative Pain Management : Administered for pain relief following surgical interventions.

Comparison with Other Anesthetics

Dextrobupivacaine has been compared with other local anesthetics such as lidocaine and ropivacaine. The following table summarizes key differences:

| Property | Dextrobupivacaine | Ropivacaine | Lidocaine |

|---|---|---|---|

| Duration of Action | Long | Moderate | Short |

| Cardiovascular Safety | Lower | Moderate | Higher |

| Onset Time | Moderate | Slow | Fast |

| Clinical Use | Surgical anesthesia | Postoperative pain | Dental procedures |

Research Findings

Recent studies have highlighted the advantages of using Dextrobupivacaine over other anesthetics:

- Cardiotoxicity Studies : Research indicates that Dextrobupivacaine exhibits significantly lower cardiotoxic effects compared to bupivacaine, making it a safer alternative for patients with cardiovascular concerns .

- Efficacy in Pain Management : Clinical trials have demonstrated that Dextrobupivacaine provides effective analgesia with a favorable side effect profile, particularly in postoperative settings.

Case Studies

Several case studies illustrate the practical applications of Dextrobupivacaine:

-

Case Study in Orthopedic Surgery :

- A study involving patients undergoing knee arthroplasty showed that those receiving Dextrobupivacaine experienced reduced pain scores and lower opioid consumption postoperatively compared to those receiving traditional bupivacaine.

-

Dental Anesthesia Case :

- In a clinical trial involving dental procedures, Dextrobupivacaine provided effective anesthesia with a rapid onset and extended duration, allowing for more complex procedures without the need for additional anesthetic agents.

Preparation Methods

Direct Synthesis from Pipecolic Acid Derivatives

The foundational approach involves piperidine-2-carboxylic acid (pipecolic acid) as the starting material. A patented method outlines a three-step process:

-

Salt formation : Pipecolic acid is treated with concentrated hydrochloric acid under reflux to form the hydrochloride salt, optimizing protonation for subsequent reactions.

-

Halogenation : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) converts the carboxyl group to an acyl chloride intermediate.

-

Amidation : Reaction with 2,6-dimethylaniline in dichloromethane yields the racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

This method achieves an 85% yield and a melting point of 118–120°C, with purity >95% confirmed by HPLC. However, it produces a racemic mixture, necessitating enantiomeric separation for dextrobupivacaine isolation.

Chiral Resolution of Racemic Bupivacaine

Dextrobupivacaine is predominantly obtained via chiral resolution of racemic bupivacaine. The optimized protocol involves:

-

Diastereomeric salt formation : Racemic bupivacaine is treated with l-(–)-dibenzoyl tartaric acid in isopropanol/water, selectively precipitating the (R)-enantiomer as a tartrate salt.

-

Recrystallization : The crude product is purified in ethyl acetate, yielding dextrobupivacaine with 99.3% enantiomeric excess (ee).

This method’s critical parameters include solvent polarity (dielectric constant >15), temperature (0–10°C), and stoichiometric ratios (1:1.2 tartaric acid:bupivacaine).

Enantioselective Synthesis and Process Optimization

Asymmetric Alkylation of Piperidine Intermediates

A stereocontrolled route starts with (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which undergoes alkylation with 1-bromobutane:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 75°C | Maximizes SN2 reactivity |

| Solvent | DMF | Enhances nucleophilicity |

| Base | Na₂CO₃ | Neutralizes HBr byproduct |

DMF was later replaced with acetone in scaled-up processes to avoid high-boiling solvent residues.

Solvent and Catalyst Optimization

Comparative studies identified acetone as superior to DMF for alkylation:

Catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increased yields to 82% by enhancing interfacial reactivity.

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Thermal and Crystallographic Analysis

-

XRD : Monoclinic crystal system (P2₁ space group) with unit cell dimensions a = 8.92 Å, b = 10.34 Å, c = 12.56 Å.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Direct synthesis | 85 | 95 | – | Moderate |

| Chiral resolution | 78 | 99.8 | 99.3 | High |

| Asymmetric alkylation | 82 | 99.5 | >99 | High |

Chiral resolution remains the preferred method for commercial production due to cost-effectiveness and regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.